N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 2,3-dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring, linked via a carboxamide group to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole moiety.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-24-17(11-15(23-24)18-7-4-9-27-18)19(26)21-14-6-3-2-5-13(14)16-12-25-8-10-28-20(25)22-16/h2-7,9,11-12H,8,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWCBCUKPWJIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of imidazo[2,1-b]thiazole, pyrazole, and thiophene moieties. Its molecular formula is with a molecular weight of approximately 365.45 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.45 g/mol |
| CAS Number | 2034473-64-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b]thiazole Core : This may be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazole and aldehydes.
- Substitution Reactions : Introduction of phenyl groups through nucleophilic aromatic substitutions.
- Formation of the Pyrazole and Carboxamide Groups : Final acylation reactions to form the carboxamide structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study involving various derivatives demonstrated that they induce apoptosis in cancer cells through mechanisms such as increased caspase activity and modulation of Bcl-2 proteins .
In Vitro Cytotoxicity Studies :
A recent study evaluated several derivatives against human cancer cell lines (MCF-7, BxPC-3, MOLT-4). The synthesized compounds showed varying degrees of cytotoxicity:
| Compound | Cell Line | % Cell Survival (10 μM) | IC50 (μM) |
|---|---|---|---|
| 4m | MCF-7 | 23.85 | 1.69 |
| 4n | BxPC-3 | 26.45 | 2.20 |
| 4r | MOLT-4 | Moderate | Varies |
These findings highlight the potential of these compounds as therapeutic agents in cancer treatment.
Antimicrobial Activity
Compounds containing thiazole and pyrazole structures have also shown antimicrobial properties. For instance, derivatives were tested against Mycobacterium tuberculosis, revealing promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) . Such activities suggest that this class of compounds could be developed further for treating infections.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Induction of Apoptosis : Enhanced caspase activity and loss of mitochondrial membrane potential indicate apoptosis induction.
- Modulation of Signaling Pathways : Interaction with pathways involved in cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells : A study on thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, emphasizing their potential in cancer therapy .
- Antitubercular Activity : Research on substituted benzamides indicated significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential in infectious diseases .
Comparison with Similar Compounds
ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide)
Key Differences :
- Core Structure : ND-12025 retains a fully unsaturated imidazo[2,1-b]thiazole ring, unlike the dihydro variant in the target compound.
- Substituents: A trifluoromethylphenoxy-pyridine group replaces the phenyl-thiophene-pyrazole system.
- Pharmacological Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine moiety may alter binding affinity in kinase or enzyme targets .
Table 1: Structural Comparison with ND-12025
3-(tert-Butyl)-N-[4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
Key Differences :
- Substituent on Pyrazole : A bulky tert-butyl group replaces the thiophen-2-yl group.
- This substitution may shift selectivity in target binding compared to the thiophene-containing analog .
Table 2: Structural Comparison with tert-Butyl Analog
*Predicted values based on substituent properties.
Thiazolylmethylcarbamate Analogs ()
Key Differences :
- Backbone Structure : These analogs replace the carboxamide group with a carbamate linkage.
- Functional Groups : Some variants include hydroperoxypropan-2-yl substituents, which may act as prodrugs or reactive intermediates.
- However, they may exhibit enhanced binding to serine proteases or esterase-activated targets .
Table 3: Comparison with Thiazolylmethylcarbamate Analogs
| Feature | Target Compound | Thiazolylmethylcarbamate Analogs |
|---|---|---|
| Linkage Type | Carboxamide | Carbamate |
| Stability | High (resistant to hydrolysis) | Moderate (susceptible to enzymatic cleavage) |
| Pharmacokinetics | Likely longer half-life | Potential for rapid metabolism |
| Target Interactions | Hydrogen-bonding via carboxamide | Covalent binding or esterase activation via carbamate |
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
The synthesis typically involves multi-step reactions:
- Core structure assembly : Condensation of imidazo[2,1-b]thiazole and thiophene-containing pyrazole precursors under reflux in solvents like ethanol or acetonitrile.
- Functionalization : Introduction of carboxamide groups via coupling reactions using activating agents (e.g., K₂CO₃ in DMF) .
- Purification : Chromatography or recrystallization to isolate the final product. Characterization via NMR, IR, and mass spectrometry is critical for confirming structural integrity .
Q. How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic (e.g., thiophene, imidazothiazole) and alkyl groups .
- Infrared Spectroscopy (IR) : Confirms functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and thiophene (C-S absorption bands) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays : Cytotoxicity testing (e.g., MTT assay) against cancer cell lines to evaluate antiproliferative effects.
- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Enzyme inhibition studies : For kinase or protease targets, using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can computational chemistry optimize its synthesis or activity?
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions with active sites. Adjust substituents to enhance selectivity .
- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for yield improvement .
Q. What strategies address contradictions in biological activity data?
- Dose-response validation : Repeat assays across multiple cell lines or organisms to rule out false positives/negatives.
- Metabolic stability testing : Assess if observed discrepancies arise from compound degradation in vitro vs. in vivo .
- Off-target profiling : Use proteome-wide screens (e.g., phage display) to identify unintended interactions .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) and compare bioactivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide, imidazothiazole) for target engagement .
- 3D-QSAR modeling : Correlate electronic/steric properties (HOMO/LUMO, logP) with activity trends .
Q. What advanced analytical techniques resolve synthetic impurities?
- HPLC-MS/MS : Quantify trace impurities and identify byproducts via fragmentation patterns .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and detect polymorphs .
- Solid-state NMR : Analyze bulk material for amorphous vs. crystalline content, which impacts solubility and bioavailability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
